1-(2,6-Diaminophenyl)propan-2-one
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Overview
Description
1-(2,6-Diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol It is characterized by the presence of two amino groups attached to a phenyl ring and a ketone group on the propan-2-one chain
Preparation Methods
The synthesis of 1-(2,6-Diaminophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminobenzaldehyde with acetone under acidic conditions to form the desired product . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
1-(2,6-Diaminophenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,6-Diaminophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
1-(2,6-Diaminophenyl)propan-2-one can be compared with other similar compounds, such as 1-(2,6-dimethylphenyl)propan-2-one and 1-(2,6-dichlorophenyl)propan-2-one. While these compounds share a similar core structure, the presence of different substituents on the phenyl ring imparts unique properties and reactivity.
1-(2,6-Dimethylphenyl)propan-2-one: This compound has methyl groups instead of amino groups, resulting in different chemical reactivity and biological activity.
1-(2,6-Dichlorophenyl)propan-2-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,6-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H12N2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5,10-11H2,1H3 |
InChI Key |
UNFBYDDSLLVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1N)N |
Origin of Product |
United States |
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